![molecular formula C20H19Cl2N5O4 B5002441 N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B5002441.png)
N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea
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Description
The compound “N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N’-(2-methoxy-4-nitrophenyl)urea” is a complex organic molecule that contains several functional groups. It has a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is substituted with a 2,4-dichlorobenzyl group and a 2-methoxy-4-nitrophenyl urea group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The dichlorobenzyl and methoxy-nitrophenyl groups would likely have significant effects on the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazole ring might undergo reactions at the nitrogen atoms, and the dichlorobenzyl and methoxy-nitrophenyl groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorobenzyl and methoxy-nitrophenyl groups might increase its lipophilicity, which could affect its solubility and distribution in biological systems .Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[1-[(2,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2-methoxy-4-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N5O4/c1-11-19(12(2)26(25-11)10-13-4-5-14(21)8-16(13)22)24-20(28)23-17-7-6-15(27(29)30)9-18(17)31-3/h4-9H,10H2,1-3H3,(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILNMJXIMNDOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)Cl)Cl)C)NC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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